![molecular formula C8H12O3 B12057647 (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol is an organic compound characterized by its unique structure, which includes a dioxolane ring and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a propynyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group for subsequent substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, potentially involving binding to specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Another compound used in organic synthesis with a similar functional group.
Disilane-bridged compounds: These compounds also feature unique structural characteristics and are used in material science.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O3/c1-4-6(9)7-5-10-8(2,3)11-7/h1,6-7,9H,5H2,2-3H3/t6-,7-/m1/s1 |
Clave InChI |
UVXSWVDZLNDNJC-RNFRBKRXSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)[C@@H](C#C)O)C |
SMILES canónico |
CC1(OCC(O1)C(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
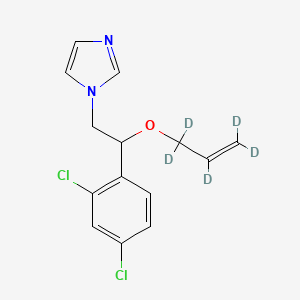
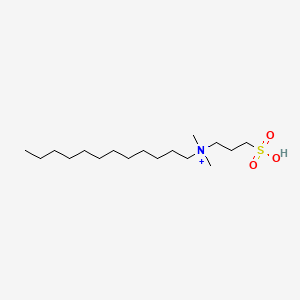
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
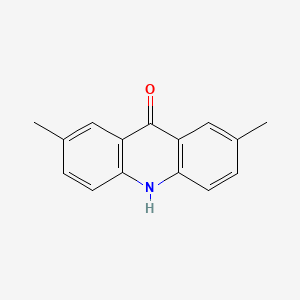
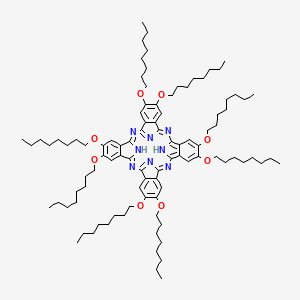
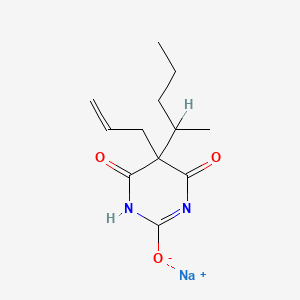

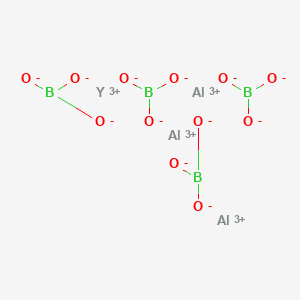
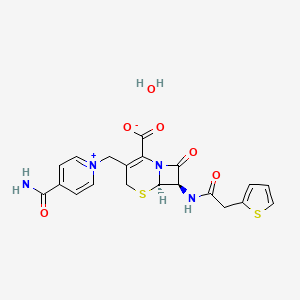

![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)
